2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its significant bioactivity. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 2-amino-1-(3,4,5-trimethoxyphenyl)ethanol.
Substitution: Introduction of various functional groups such as alkyl, acyl, or halogen groups onto the aromatic ring.
Scientific Research Applications
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride involves its interaction with various molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes such as microtubule polymerization, protein folding, and redox balance, ultimately resulting in cell death or growth inhibition .
Comparison with Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties and used in neurological studies.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various bioactive compounds.
3,4,5-Trimethoxybenzoic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride stands out due to its unique combination of the trimethoxyphenyl group and the aminoethanone moiety. This combination enhances its bioactivity and makes it a valuable compound for diverse research applications .
Properties
CAS No. |
38061-35-7 |
---|---|
Molecular Formula |
C11H16ClNO4 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-amino-1-(3,4,5-trimethoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-5H,6,12H2,1-3H3;1H |
InChI Key |
PMZQIFNVSBXCRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.